molecular formula C21H19N3O2 B2896763 (Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-60-3

(Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2896763
CAS RN: 2035004-60-3
M. Wt: 345.402
InChI Key: RDDKZFYWUIFIHP-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a chemical compound that has been the focus of research in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinyl chalcones and has been found to possess various biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Materials Science and Electronics

Oxadiazole derivatives have been widely researched for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. These compounds exhibit high electron mobility and have been used as electron-transporting materials, showcasing their potential in enhancing the efficiency of OLEDs. For instance, studies have highlighted their role in reducing driving voltages and improving the external quantum efficiencies (EQEs) of blue, green, and red phosphorescent OLEDs, indicating their suitability as versatile components in electronic applications (Shih et al., 2015).

2. Pharmaceutical and Anticancer Research

Oxadiazole derivatives have also been identified as potential anticancer agents. Through high-throughput screening assays, certain oxadiazole compounds have been found to induce apoptosis in cancer cell lines. These findings are crucial for developing new therapeutic strategies against cancer. For example, a novel apoptosis inducer was identified, showing good activity against breast and colorectal cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).

3. Chemical Synthesis and Molecular Design

In chemical synthesis, oxadiazole derivatives are valuable for constructing complex molecular structures. Their synthesis involves strategic combinations of molecules to create compounds with specific properties, such as enhanced photophysical behaviors or improved biological activity. This versatility is essential for designing novel materials and drugs with tailored functionalities.

4. Antimicrobial Activity

Some oxadiazole derivatives have demonstrated significant antimicrobial activity, making them candidates for developing new antibacterial and antifungal agents. Their ability to inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), underscores their potential in addressing drug-resistant infections and highlights the broad applicability of these compounds in medicinal chemistry (Desai et al., 2016).

properties

IUPAC Name

(Z)-3-phenyl-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-19(12-11-16-7-3-1-4-8-16)24-14-13-18(15-24)20-22-21(26-23-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZFYWUIFIHP-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

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